Compound Description: Ethyl N-(3-cyano-4,5-dihydro-2-thienyl)oxamate (Ia) serves as a key starting material in the synthesis of a variety of substituted thienopyrimidine derivatives. It undergoes reactions with cyanomethylene compounds in the presence of triethylamine to produce 2-[4-amino-5,6-dihydrothieno[2,3-d]pyrimidine]acetic acid derivatives.
Ethyl N-[3-Cyano-5-methyl (or 4-phenyl)-4,5-dihydro-2-thienyl]oxamate (Ib or Ic)
Compound Description: Ethyl N-[3-cyano-5-methyl (or 4-phenyl)-4,5-dihydro-2-thienyl]oxamate (Ib or Ic) represents a series of structurally similar compounds used in the synthesis of diverse 2-[4-amino-5,6-dihydrothieno-[2,3-d]pyrimidine] acetic acid derivatives. These compounds differ in the substituents present on the 4 and 5 positions of the dihydrothienyl ring.
Compound Description: These compounds are a series of substituted 1,4-dihydropyridines, synthesized through the S-alkylation of N-methylmorpholinium 5-[(2,4-dichlorophenyl)carbamoyl]-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-thiolate. They exhibit significant anti-exudative and anti-inflammatory properties. Notably, compounds 12, 16, and 14 demonstrated particularly strong anti-inflammatory activity in a rat model of acute formalin-induced paw edema.
Compound Description: SR147778 is a potent and selective antagonist of the CB1 cannabinoid receptor, demonstrating nanomolar affinity for both rat and human CB1 receptors. It exhibits minimal affinity for the CB2 receptor and over 100 other targets. This compound effectively antagonizes the effects of the cannabinoid agonist CP 55,940 in various in vitro and in vivo models. Furthermore, SR147778 reduces ethanol and sucrose consumption in mice and rats and suppresses food intake in rats.
Compound Description: SR141716A (also known as Rimonabant) is a well-known, potent and selective CB1 receptor antagonist. , , It has been investigated for its potential therapeutic applications in obesity and other metabolic disorders. Studies exploring bioisosteric replacements of its pyrazole 5-aryl substituent led to the discovery of novel alkynylthiophenes as potent CB1 antagonists.
Compound Description: JHU75528 is a novel CB1 ligand designed as a potential PET radioligand for imaging CB1 receptors in the brain. It possesses a higher binding affinity and lower lipophilicity compared to SR141716A.
Compound Description: JHU75575, like JHU75528, is another novel CB1 ligand developed for potential use as a PET radioligand. It features a 2-bromophenyl substituent instead of the 2,4-dichlorophenyl group found in JHU75528.
Sphingosine and 2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720)
Compound Description: Sphingosine and its analog FTY720, an immunosuppressant, are reported to interact with the CB1 receptor, but not the CB2 receptor. Both compounds inhibited the binding of a CB1 antagonist and agonist in CB1-expressing cell lines and mouse cerebellum, but did not significantly affect CB2 receptor binding. They also antagonized the effects of a cannabinoid agonist on G-protein activation, extracellular signal-regulated kinases 1 and 2 activity, Akt activation, and CB1 receptor internalization.
(Z)-2-(4-(2-Cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS) and 2,2'-(((1Z,1'Z)-1,4-Phenylenebis(2-cyanoethene-2,1-diyl))bis(4,1-phenylene))bis(oxy))bis(N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (BCYS)
Compound Description: CYS and BCYS are two compounds with varying π-conjugation lengths. BCYS, the larger compound with a longer conjugation length, demonstrates Aggregation Induced Emission (AIE) characteristics and forms self-assembled microfibrous structures in a DMSO-water solvent mixture. In contrast, the smaller CYS with shorter conjugation length exhibits Aggregation Caused Quenching (ACQ) in the same solvent mixture and forms self-assembled nanostructured crystalline particles. Cytotoxicity studies revealed BCYS to have better biocompatibility compared to CYS.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.